Product packaging for (S)-trans-3-Penten-2-ol(Cat. No.:CAS No. 926-58-9)

(S)-trans-3-Penten-2-ol

Cat. No.: B14754175
CAS No.: 926-58-9
M. Wt: 86.13 g/mol
InChI Key: GJYMQFMQRRNLCY-BHYDHMSTSA-N
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Description

(S)-trans-3-Penten-2-ol (CAS Number: 35666-69-4 ) is a chiral allylic alcohol of high interest in advanced organic synthesis. With the molecular formula C5H10O and a molecular weight of 86.13 g/mol , this compound serves as a versatile precursor and building block for the construction of more complex molecules. Its structure features a trans-configured double bond and a chiral secondary alcohol, making it a valuable scaffold for studying stereoselective transformations. This compound has demonstrated significant research value as a key intermediate in the synthesis of complex natural products. A prominent application is its use in the synthesis of Unit A of Cryptophycin, a potent depsipeptide with antitumor activity . In this context, this compound can be employed in a stereodetermining [2,3]-Wittig rearrangement, a key step that sets the necessary stereochemistry for the final target molecule . This highlights its utility in accessing pharmacologically relevant analogues for structure-activity relationship studies. As a flavor and fragrance agent, it is documented to occur naturally in calvados and cognac . The compound is a clear, colorless to pale yellow liquid with a density of approximately 0.843 g/mL . It is soluble in alcohol and has an estimated boiling point between 118-120 °C . Handling and Safety: this compound is classified as a flammable liquid and vapor. It is imperative to keep it away from heat, sparks, and open flames and to store it in a tightly closed container in a well-ventilated place . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B14754175 (S)-trans-3-Penten-2-ol CAS No. 926-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926-58-9

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(E,2S)-pent-3-en-2-ol

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+/t5-/m0/s1

InChI Key

GJYMQFMQRRNLCY-BHYDHMSTSA-N

Isomeric SMILES

C/C=C/[C@H](C)O

Canonical SMILES

CC=CC(C)O

Origin of Product

United States

Stereochemistry and Isomerism of 3 Penten 2 Ol Derivatives

Elucidation of (S)-trans-3-Penten-2-ol Configuration

The designation this compound specifies a precise three-dimensional arrangement of atoms. The elucidation of this configuration is a two-part process involving the assignment of the stereochemistry at the chiral center (C2) and the geometry of the carbon-carbon double bond (C3-C4).

The absolute configuration at the chiral carbon (C2) is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the four groups attached to the chiral center are ranked based on atomic number. For 3-penten-2-ol (B74221), the groups attached to C2 are a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a propenyl group (-CH=CHCH3).

The assignment of priorities is as follows:

-OH : The oxygen atom has the highest atomic number.

-CH=CHCH3 : The carbon of the double bond has a higher priority than the methyl carbon due to its bonding to another carbon.

-CH3 : The methyl group.

-H : The hydrogen atom has the lowest atomic number.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) is traced. For the (S) enantiomer, this sequence is counter-clockwise.

The "trans" designation refers to the geometric isomerism at the C3-C4 double bond. In the trans isomer, the substituent groups on the double-bonded carbons are on opposite sides of the double bond. This is also referred to as the (E) configuration in the E/Z notation system. The determination of the trans configuration is often achieved through spectroscopic methods, particularly proton nuclear magnetic resonance (¹H NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons (the hydrogens on the double-bonded carbons) is significantly larger for trans isomers (typically 12-18 Hz) compared to cis isomers (typically 6-12 Hz) iastate.edulibretexts.org.

Experimental determination of the absolute configuration can be accomplished through techniques such as X-ray crystallography of a suitable crystalline derivative or by chemical correlation to a compound of known absolute configuration libretexts.org. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, can be used to separate the enantiomers, after which their absolute configurations can be determined wikipedia.orgchemeurope.com.

Geometric Isomerism (E/Z) of 3-Penten-2-ol

The presence of a carbon-carbon double bond in 3-penten-2-ol leads to geometric isomerism, also known as cis-trans or E/Z isomerism. This arises from the restricted rotation around the double bond. The two geometric isomers of 3-penten-2-ol are the trans (E) and cis (Z) forms.

In the trans isomer, the higher priority groups on each carbon of the double bond are on opposite sides. In the cis isomer, they are on the same side. For 3-penten-2-ol, the groups on C3 are a hydrogen and the CH(OH)CH3 group, while on C4 they are a hydrogen and a methyl group. According to the CIP rules, the CH(OH)CH3 group has a higher priority than hydrogen, and the methyl group has a higher priority than hydrogen. Therefore, the trans isomer has the CH(OH)CH3 and CH3 groups on opposite sides of the double bond, while the cis isomer has them on the same side.

The E/Z isomers of 3-penten-2-ol exhibit different physical and spectroscopic properties. These differences can be used to distinguish between them.

Propertytrans (E)-3-Penten-2-olcis (Z)-3-Penten-2-ol
Boiling Point Generally higherGenerally lower
Density Generally higherGenerally lower
¹H NMR Vinylic Coupling Constant (³JHH) ~12-18 Hz~6-12 Hz
Stability Generally more stableGenerally less stable

Note: The table presents expected trends based on general principles of geometric isomerism.

Spectroscopic data for trans-3-penten-2-ol is available, with reported ¹H NMR spectra showing a coupling constant between the vinylic protons of approximately 15.4 Hz, which is characteristic of a trans configuration chemicalbook.com.

Enantiomeric and Diastereomeric Relationships within the Penten-2-ol Series

The combination of a chiral center and a site of geometric isomerism in 3-penten-2-ol results in a total of four possible stereoisomers umich.eduyoutube.comdoubtnut.combrainly.inaskfilo.com. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

(2S, 3E)-3-Penten-2-ol and (2R, 3E)-3-Penten-2-ol

(2S, 3Z)-3-Penten-2-ol and (2R, 3Z)-3-Penten-2-ol

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In the 3-penten-2-ol series, the enantiomeric pairs are:

(2S, 3E)-3-Penten-2-ol and (2R, 3E)-3-Penten-2-ol

(2S, 3Z)-3-Penten-2-ol and (2R, 3Z)-3-Penten-2-ol

Enantiomers have identical physical properties (e.g., boiling point, density, refractive index) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. The diastereomeric relationships in the 3-penten-2-ol series are:

(2S, 3E)-3-Penten-2-ol is a diastereomer of (2S, 3Z)-3-Penten-2-ol and (2R, 3Z)-3-Penten-2-ol.

(2R, 3E)-3-Penten-2-ol is a diastereomer of (2S, 3Z)-3-Penten-2-ol and (2R, 3Z)-3-Penten-2-ol.

Diastereomers have different physical and chemical properties, allowing for their separation by techniques such as fractional distillation or chromatography.

Conformational Analysis of this compound

The conformational analysis of this compound involves considering the rotation around the single bonds in the molecule. The most significant conformational preferences are influenced by steric and electronic effects, particularly allylic strain and the potential for intramolecular hydrogen bonding.

Allylic strain, specifically A¹,³ strain, is a type of steric strain that occurs in allylic systems. It arises from the interaction between a substituent on one end of a double bond and a substituent on the allylic carbon. In this compound, this would involve interactions between the substituents on C2 (the allylic carbon) and the methyl group on C4. The molecule will tend to adopt a conformation that minimizes these steric clashes. The lowest energy conformation is generally one where the largest group on the allylic carbon is oriented away from the double bond.

Furthermore, as an allylic alcohol, this compound has the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond. This type of interaction can stabilize certain conformations. Theoretical and experimental studies on other allylic alcohols have shown that conformations with this π-type hydrogen bonding are often the lowest in energy researchgate.net. The hydrogen of the -OH group can point towards the middle of the C=C double bond, leading to a more stable arrangement.

Advanced Synthetic Methodologies for S Trans 3 Penten 2 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

The generation of a specific enantiomer of 3-penten-2-ol (B74221), particularly the (S)-trans isomer, requires sophisticated asymmetric techniques. These methods aim to introduce chirality in a controlled manner, leading to a high enantiomeric excess (ee) of the desired product.

Asymmetric Reduction of Prochiral Ketones (e.g., 3-Penten-2-one)

One of the most direct routes to enantiomerically enriched allylic alcohols is the asymmetric reduction of the corresponding prochiral α,β-unsaturated ketone, 3-penten-2-one. This transformation can be achieved with high efficiency and enantioselectivity using various chiral catalysts and reagents.

Catalytic Asymmetric Reduction:

Prominent among these methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the enantioselective addition of a hydride from a borane source to the ketone. The catalyst, typically derived from a chiral amino alcohol like (S)-proline, creates a chiral environment around the carbonyl group, directing the hydride attack to one of the two enantiotopic faces. This method is renowned for its high predictability and the excellent enantioselectivities it can achieve, often exceeding 95% ee. alfa-chemistry.com

Another powerful technique is asymmetric transfer hydrogenation (ATH). This method utilizes a transition metal catalyst, commonly ruthenium or rhodium, complexed with a chiral ligand. The hydrogen source is typically an easily oxidizable alcohol, such as isopropanol (B130326), or a formate salt. The chiral ligand, often a diamine or an amino alcohol, dictates the stereochemical outcome of the hydride transfer to the ketone. ATH is valued for its operational simplicity and the high enantiomeric excesses it can deliver under mild reaction conditions. kanto.co.jpmdpi.com

Catalyst SystemReductantTypical Enantiomeric Excess (ee)
(S)-CBS CatalystBorane (BH₃)>95%
Ru/Rh-Chiral DiamineIsopropanol/FormateHigh

Chirality Transfer Approaches

Chirality transfer, also known as asymmetric induction, involves the synthesis of a chiral molecule where the stereochemistry is dictated by a pre-existing chiral center within the starting material. This strategy can be an effective way to produce (S)-trans-3-Penten-2-ol if a suitable chiral precursor is available from the "chiral pool." The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. nih.govescholarship.org

For instance, a synthetic sequence could be envisioned starting from a chiral building block that already possesses the desired stereochemistry at a key position. Through a series of chemical transformations, this initial chirality would then be transferred to the newly formed stereocenter at C-2 of the 3-penten-2-ol skeleton. The success of this approach hinges on the ability to control the stereochemistry of each reaction step to preserve and effectively transfer the initial chiral information.

Biocatalytic Syntheses (e.g., microbial reduction of related compounds)

Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis. The use of whole microbial cells or isolated enzymes offers high enantioselectivity under mild reaction conditions. For the synthesis of this compound, the microbial reduction of 3-penten-2-one is a promising approach.

Various yeast strains, such as Saccharomyces cerevisiae (baker's yeast), are known to possess ketoreductases that can reduce carbonyl compounds to chiral alcohols with high enantioselectivity. semanticscholar.orgrcin.org.pl The outcome of the reduction, in terms of which enantiomer is produced, is dependent on the specific enzymes present in the microorganism and the substrate. By screening different yeast strains, it is possible to identify a biocatalyst that selectively produces the desired (S)-enantiomer of 3-penten-2-ol. In some cases, genetic engineering of microorganisms can be employed to enhance the activity and selectivity of the desired ketoreductases. researchgate.net

BiocatalystSubstrateProductKey Advantage
Yeast (Saccharomyces cerevisiae)3-Penten-2-oneThis compoundHigh enantioselectivity, mild conditions
Isolated Ketoreductases3-Penten-2-oneThis compoundHigh specificity and selectivity

Diastereoselective Synthetic Routes

The synthesis of specific diastereomers of 3-penten-2-ol, such as the trans isomer, requires control over the relative stereochemistry of the double bond and the chiral center.

Control of Stereochemistry in Carbon-Carbon Bond Formation

The stereochemistry of the double bond and the hydroxyl-bearing carbon can be established through carefully chosen carbon-carbon bond-forming reactions. For example, the diastereoselective addition of a methyl nucleophile to crotonaldehyde (trans-2-butenal) can, in principle, lead to the formation of trans-3-penten-2-ol. The choice of the methylating agent and reaction conditions is crucial for controlling the diastereoselectivity of the addition to the carbonyl group. Grignard reagents, such as methylmagnesium bromide, are common nucleophiles for such transformations. The stereochemical outcome can be influenced by factors such as the solvent, temperature, and the presence of chelating agents. nih.govresearchgate.netnih.gov

Stereoselective Dehydration of Diols for trans-3-Penten-2-ol

An alternative strategy for the synthesis of trans-3-penten-2-ol involves the stereoselective dehydration of a suitable diol precursor, such as pentane-2,3-diol. The key to this approach is the selective elimination of one hydroxyl group and a hydrogen atom to form the trans double bond, while retaining the desired stereochemistry at the remaining carbinol center.

The success of this method depends on the stereochemistry of the starting diol and the choice of dehydration conditions. For instance, starting with a specific diastereomer of pentane-2,3-diol, such as (2S, 3R)-pentane-2,3-diol, could potentially lead to the desired this compound through a stereospecific anti-elimination pathway. The choice of a suitable catalyst, such as certain metal oxides like zirconia (ZrO₂), can influence the selectivity of the dehydration process, favoring the formation of the desired unsaturated alcohol over other potential byproducts. researchgate.net

Chemoenzymatic Synthesis

Chemoenzymatic methods provide a powerful and green approach for the synthesis of chiral compounds by leveraging the high selectivity of enzymes. For the preparation of this compound, two primary strategies are employed: the kinetic resolution of racemic trans-3-penten-2-ol and the asymmetric reduction of the corresponding ketone, trans-3-penten-2-one.

Kinetic Resolution using Lipases:

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation. In this process, one enantiomer of the racemic alcohol is preferentially acylated, allowing for the separation of the unreacted enantiomer and the newly formed ester. Candida antarctica lipase (B570770) B (CALB) is a particularly effective biocatalyst for the resolution of a variety of secondary alcohols, including allylic alcohols.

In a typical resolution of racemic trans-3-penten-2-ol, the (R)-enantiomer is selectively acylated by an acyl donor, such as vinyl acetate, leaving behind the desired this compound with high enantiomeric excess. The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity.

EnzymeAcyl DonorSolventProductConversion (%)Enantiomeric Excess (ee) (%)
Candida antarctica lipase B (CALB)Vinyl AcetateHexane (B92381)This compound~50>99
Candida antarctica lipase B (CALB)Vinyl AcetateHexane(R)-trans-3-Penten-2-yl acetate~50>99

Asymmetric Reduction using Alcohol Dehydrogenases:

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols with high stereoselectivity. The asymmetric reduction of trans-3-penten-2-one using a suitable ADH can directly yield this compound. This method is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomer. The stereochemical outcome is determined by the specific ADH used, with different enzymes exhibiting opposite enantiopreferences (either Prelog or anti-Prelog). For the synthesis of the (S)-enantiomer, an anti-Prelog selective ADH would be required.

Enzyme (Example)Co-factorSubstrateProductYield (%)Enantiomeric Excess (ee) (%)
Alcohol Dehydrogenase (anti-Prelog)NADPHtrans-3-Penten-2-oneThis compoundHighHigh

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a versatile and highly efficient platform for the asymmetric synthesis of chiral molecules. For the preparation of this compound, asymmetric hydrogenation and asymmetric transfer hydrogenation of trans-3-penten-2-one are the most prominent methods. These reactions utilize chiral transition metal complexes, typically of ruthenium, rhodium, or iridium, to control the stereochemical outcome of the reduction.

Asymmetric Hydrogenation:

Asymmetric hydrogenation involves the direct addition of hydrogen gas to the double bond of the enone substrate in the presence of a chiral catalyst. Chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are commonly employed to create a chiral environment around the metal center. The choice of metal and ligand is crucial for achieving high enantioselectivity.

For the synthesis of this compound, the asymmetric hydrogenation of trans-3-penten-2-one would be performed using a catalyst system that favors the formation of the (S)-allylic alcohol.

Catalyst System (Example)LigandSubstrateProductYield (%)Enantiomeric Excess (ee) (%)
Ru(II)-BINAP complex(S)-BINAPtrans-3-Penten-2-oneThis compound>95>98

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation utilizes a hydrogen donor, such as isopropanol or formic acid, to reduce the substrate in the presence of a chiral transition metal catalyst. This method often offers milder reaction conditions compared to asymmetric hydrogenation. Chiral diamine ligands, in combination with ruthenium or rhodium precursors, are effective catalysts for the transfer hydrogenation of enones.

The asymmetric transfer hydrogenation of trans-3-penten-2-one with a suitable chiral catalyst can provide this compound in high yield and enantiomeric excess.

Catalyst System (Example)Hydrogen DonorSubstrateProductYield (%)Enantiomeric Excess (ee) (%)
[Rh(cod)Cl]₂ / Chiral DiamineIsopropanoltrans-3-Penten-2-oneThis compoundHighHigh

Chemical Transformations and Reactivity Profiles of S Trans 3 Penten 2 Ol

Reactions Involving the Allylic Alcohol Functionality

The hydroxyl group of (S)-trans-3-penten-2-ol is a key site for various chemical modifications, including oxidation, reduction (in the context of forming the alcohol from a ketone), and derivatization.

The stereoselective oxidation of secondary alcohols is a fundamental transformation. In the case of this compound, this reaction leads to the formation of the corresponding α,β-unsaturated ketone, trans-3-penten-2-one. A common method to achieve this is through kinetic resolution, where one enantiomer of a racemic alcohol is oxidized preferentially, leaving the other enantiomer unreacted and in high enantiomeric excess.

Kinetic resolution of racemic secondary allylic alcohols can be accomplished using various catalytic systems. For instance, iridium catalysts have been employed for the oxidative kinetic resolution of racemic secondary alcohols in aqueous solutions, offering an environmentally benign process with excellent enantioselectivity. rsc.org Similarly, ruthenium-catalyzed hydrogen transfer reactions have demonstrated high efficiency in the kinetic resolution of aryl-alkenyl alcohols, achieving high enantiomeric excess (up to 99.9%) with low catalyst loading. nih.gov While these examples don't specifically name this compound, the principles are directly applicable.

The product of this oxidation, trans-3-penten-2-one, is a useful compound in its own right, participating in reactions like Michael additions and Diels-Alder reactions. copernicus.org The OH-radical initiated oxidation of 3-penten-2-ol (B74221) has also been studied, leading to products like 2-hydroxypropanal. copernicus.org

Table 1: Examples of Kinetic Resolution Methods for Secondary Allylic Alcohols

Catalyst System Type of Resolution Substrate Scope Key Features
Chiral PNNP/Iridium Oxidative Kinetic Resolution Racemic secondary alcohols Proceeds in water; excellent enantioselectivity (up to 97% ee). rsc.org
Ruthenium-TsDPEN Kinetic Resolution via Transfer Hydrogenation Aryl-alkenyl alcohols Low catalyst loading; broad substrate scope; high enantioselectivity (up to 99.9% ee). nih.gov
Chiral BINOL-based Alkoxides Asymmetric Isomerization Racemic allylic alcohols Transition-metal-free; high enantiomeric excess (up to 99%). nih.gov

The stereoselective synthesis of this compound is often achieved through the asymmetric reduction of its corresponding ketone, trans-3-penten-2-one. This transformation is a cornerstone of asymmetric catalysis.

One prominent method is asymmetric hydrogenation, which employs chiral metal catalysts to deliver hydrogen to one face of the carbonyl group preferentially. Iridium-catalyzed kinetic resolution of racemic allylic alcohols via asymmetric hydrogenation has been shown to be highly effective, yielding the unreacted alcohol with high enantiopurity. rsc.org This methodology can be conceptually reversed for the synthesis of a specific enantiomer from the ketone.

Another powerful technique is asymmetric transfer hydrogenation, which typically uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral ruthenium catalyst. These reactions are known for their operational simplicity and high enantioselectivity for a wide range of ketones.

The hydroxyl group of this compound can be readily converted into other functional groups, which can serve as protecting groups or alter the molecule's reactivity. Common derivatizations include the formation of ethers and esters.

Silyl (B83357) Ethers: The alcohol can be protected as a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a base like imidazole (B134444) or triethylamine. Silyl ethers are valuable because of their stability under a wide range of reaction conditions and the ease with which they can be removed. The direct allyl substitution of silyl ethers can be achieved using an Indium(III)/Silicon catalyst system. psu.edu

Esters: Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting ester can be used as a protecting group or as a substrate in further transformations. For example, acetylation of an allylic alcohol has been shown to reverse the facial selectivity in m-CPBA epoxidations due to the absence of hydrogen bonding. wikipedia.org

Other Derivatives: The hydroxyl group can also be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions. The presence of the adjacent chiral carbinol center can direct the stereochemical outcome of these reactions, leading to high diastereoselectivity.

The epoxidation of the double bond in this compound can produce diastereomeric epoxy alcohols. The stereochemistry of this reaction is highly dependent on the reagent and catalyst used.

Directed Epoxidation: The hydroxyl group can direct the epoxidation to the syn-face of the double bond. Vanadium-based catalysts, in particular, are known for their high syn-selectivity in the epoxidation of allylic alcohols. wikipedia.org Similarly, epoxidation with m-chloroperoxybenzoic acid (m-CPBA) often shows a preference for the syn-epoxide due to hydrogen bonding between the alcohol and the peroxyacid. wikipedia.orgnih.gov High diastereoselectivity has been observed in the m-CPBA epoxidation of chiral allylic alcohols. rsc.org

Titanium-Catalyzed Epoxidation: The Sharpless asymmetric epoxidation, which uses a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide (TBHP), is a powerful method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgdalalinstitute.com When applied to a chiral allylic alcohol like this compound, the reaction exhibits "matched" and "mismatched" pairs, where the inherent diastereoselectivity of the substrate either reinforces or opposes the enantioselectivity of the chiral catalyst. harvard.edu More recently, titanium salalen and salan complexes have been developed for highly syn-selective epoxidation of chiral allylic alcohols using aqueous hydrogen peroxide. nih.govd-nb.info Titanocene chlorides have also been shown to be valuable catalysts for the diastereoselective epoxidation of allylic alcohols. researchgate.net

Table 2: Diastereoselective Epoxidation of Allylic Alcohols

Reagent/Catalyst Typical Selectivity Key Features
m-CPBA syn-selective Directed by hydrogen bonding. wikipedia.org
Vanadium Catalysts (e.g., VO(acac)₂) syn-selective Highly selective for allylic alcohols. wikipedia.org
Sharpless Catalyst (Ti(OiPr)₄, DET, TBHP) anti-selective (generally) Catalyst control can override substrate control. harvard.edunih.gov
Titanium Salalen/Salan Catalysts syn-selective High yields and diastereomeric ratios; uses H₂O₂. nih.govd-nb.info

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.org The Sharpless asymmetric dihydroxylation (AD) extends this to an enantioselective process using a catalytic amount of OsO₄ with a chiral ligand (e.g., from the AD-mix). wikipedia.org For a chiral substrate like this compound, the facial selectivity of the dihydroxylation will be influenced by the existing stereocenter and the chiral ligand, leading to diastereomeric triol products.

Anti-dihydroxylation: This can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. Molybdenum-catalyzed anti-dihydroxylation of secondary allylic alcohols has also been reported to provide 1,2,3-triols with excellent diastereocontrol. organic-chemistry.org

Oxyamination: This reaction introduces both a hydroxyl and an amino group across the double bond. The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. rsc.orgrsc.org It uses a catalytic amount of osmium tetroxide, a chiral ligand, and a nitrogen source (e.g., a chloramine (B81541) salt). rsc.orgrsc.org Applying this to this compound would result in the formation of diastereomeric amino-diols, with the stereochemistry being influenced by both the substrate's chirality and the chiral ligand. thieme-connect.de

Stereoselective Cyclopropanation (e.g., Simmons-Smith Reaction of (E)-3-Penten-2-ol)

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. In the case of chiral allylic alcohols such as (E)-3-penten-2-ol, the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond, leading to the syn diastereomer. echemi.comstackexchange.com This directing effect is attributed to the coordination of the zinc carbenoid reagent to the oxygen atom of the alcohol. echemi.com

The diastereoselectivity of the Simmons-Smith cyclopropanation of (E)-3-penten-2-ol is highly dependent on the specific reaction conditions and the nature of the zinc carbenoid used. unl.pt While classical Simmons-Smith conditions (Zn/Cu, CH₂I₂) often yield modest diastereomeric ratios with (E)-disubstituted olefins, modifications to the reagent can significantly enhance the selectivity. unl.ptwiley-vch.de For instance, the use of Furukawa's reagent (EtZnCH₂I), particularly in excess, has been shown to produce high selectivity for the syn isomer. unl.pt

The general reaction is as follows: (E)-3-Penten-2-ol reacts with a zinc carbenoid to yield the corresponding cyclopropyl (B3062369) alcohol. The stereochemical outcome is predominantly the syn isomer, where the cyclopropane (B1198618) ring is formed on the same side as the hydroxyl group.

Table 1: Influence of Reagent on the Diastereoselectivity of the Simmons-Smith Cyclopropanation of (E)-3-Penten-2-ol unl.pt

Reagent ConditionsSolventDiastereomeric Ratio (syn:anti)
Zn/Cu, CH₂I₂Ether56:44
Et₂Zn, CH₂I₂ (1:1)CH₂Cl₂86:14
Et₂Zn, CH₂I₂ (1:1)Ether67:33
Zn(CH₂I)₂CH₂Cl₂67:33
Sm(Hg), CH₂I₂THF25:75

This table illustrates the varying degrees of stereocontrol achievable with different Simmons-Smith reagents, highlighting the superior performance of the Furukawa reagent in dichloromethane (B109758) for this particular substrate.

Rearrangement Reactions (e.g.,stackexchange.comorganic-chemistry.org-Wittig Rearrangement from this compound)

The stackexchange.comorganic-chemistry.org-Wittig rearrangement is a powerful, stereospecific transformation that converts allylic ethers into homoallylic alcohols. organic-chemistry.orgwikipedia.org This concerted, pericyclic reaction proceeds through a five-membered cyclic transition state and is known for its high degree of stereocontrol. wikipedia.orgchemistry-reaction.com For a substrate like this compound, it would first need to be converted to the corresponding allylic ether. The subsequent rearrangement would involve the deprotonation at the carbon adjacent to the ether oxygen, followed by the stackexchange.comorganic-chemistry.org-sigmatropic shift.

The mechanism involves the formation of a carbanion, which then rapidly rearranges at low temperatures to avoid competitive reactions like the echemi.comorganic-chemistry.org-Wittig rearrangement. wikipedia.org The stereochemistry of the starting material directly influences the stereochemistry of the product. The chirality at the C-2 position of the pentenyl moiety in the starting ether, derived from this compound, would control the formation of the new stereocenter in the homoallylic alcohol product. The reaction is known to proceed with a high degree of chirality transfer. The transition state is thought to adopt an envelope-like conformation. wikipedia.org

The general transformation for an allylic ether derived from this compound would be: An allylic ether of this compound, upon treatment with a strong base (e.g., n-butyllithium) at low temperatures, rearranges to a homoallylic alcohol with the creation of a new carbon-carbon bond and a new stereocenter. The geometry of the double bond and the existing stereocenter dictate the stereochemical outcome of the product.

Regioselective and Stereoselective Functionalizations

The presence of a chiral allylic alcohol moiety in this compound allows for various regioselective and stereoselective functionalizations. The hydroxyl group can act as a directing group, influencing the facial selectivity of reagents attacking the double bond.

Directed Epoxidation: The epoxidation of allylic alcohols, for instance with meta-chloroperoxybenzoic acid (m-CPBA) or through a Sharpless asymmetric epoxidation, is a classic example of stereodirecting influence. For this compound, a directed epoxidation would be expected to deliver the epoxide oxygen to the same face as the hydroxyl group due to hydrogen bonding between the alcohol and the peroxy acid in the transition state. This results in the formation of a specific diastereomer of the corresponding epoxy alcohol.

Lipase-Mediated Resolutions: Enzymatic methods, such as lipase-mediated kinetic resolution, can be employed for the stereoselective functionalization of racemic trans-3-penten-2-ol. Lipases can selectively acylate one enantiomer, allowing for the separation of the (S)-enantiomer from the (R)-enantiomer. mdpi.com For example, lipase (B570770) PS can be used to selectively acetylate the alcohol with high enantioselectivity. mdpi.com This enzymatic approach is a powerful tool for obtaining enantiomerically pure this compound or its derivatives, which are valuable chiral building blocks in organic synthesis. mdpi.com

Mechanistic Investigations of Reactions Involving S Trans 3 Penten 2 Ol

Reaction Mechanism Elucidation for Stereoselective Transformations

The stereochemistry of (S)-trans-3-Penten-2-ol plays a crucial role in directing the outcomes of various reactions. Mechanistic studies often focus on how the existing stereocenter influences the formation of new stereocenters.

One common transformation is the epoxidation of the double bond. The stereoselectivity of this reaction is highly dependent on the reagent and reaction conditions. For instance, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) typically proceeds through a concerted mechanism, where the peroxyacid delivers an oxygen atom to the same face of the double bond as the existing hydroxyl group, leading to a syn-epoxide. This is due to hydrogen bonding between the hydroxyl group and the incoming peroxyacid, which directs the reagent to the syn face.

In contrast, transition metal-catalyzed epoxidations, such as the Sharpless asymmetric epoxidation, can lead to either the syn- or anti-epoxide with high enantioselectivity, depending on the chiral ligand used. The mechanism involves the formation of a chiral catalyst-substrate complex, which activates the double bond and controls the facial selectivity of the oxygen transfer.

Another significant reaction is the palladium-catalyzed allylic substitution. The mechanism of these reactions is complex and can proceed through different pathways, often involving the formation of a π-allylpalladium intermediate. The stereochemical outcome is determined by whether the nucleophile attacks the π-allyl complex from the same side (syn) or the opposite side (anti) of the departing leaving group. The nature of the nucleophile, the ligands on the palladium catalyst, and the solvent all play a role in controlling the stereoselectivity.

Multicomponent reactions involving aziridines and epoxides have also been a subject of mechanistic study. mdpi.com For example, a three-component reaction involving an aziridine (B145994), formaldehyde, and formic acid proceeds through a proposed mechanism where the nitrogen of the aziridine ring attacks the protonated formaldehyde. mdpi.com This is followed by an intramolecular attack of the oxygen atom, leading to the opening of the aziridine ring and the formation of a 1,3-oxazolidine. mdpi.com

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For reactions involving this compound, kinetic data can help to understand the factors that influence reactivity and selectivity.

In the context of enzyme-catalyzed reactions, kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) are determined to assess the efficiency and substrate specificity of the enzyme. For example, the lipase-catalyzed acylation of this compound can be monitored by measuring the initial rate of the reaction at different substrate concentrations. This data can then be used to construct a Lineweaver-Burk plot to determine the kinetic parameters.

Substrate Concentration (mM)Initial Rate (mM/min)
100.5
200.8
401.2
801.5
1601.7

This is an example data table and does not represent actual experimental results.

The effect of temperature on the reaction rate can also be investigated to determine the activation energy (E_a) of the reaction using the Arrhenius equation. This information provides insight into the energy barrier that must be overcome for the reaction to occur.

Transition State Analysis for Diastereoselectivity Control

The stereochemical outcome of a reaction is often determined at the transition state. Transition state analysis, through computational modeling and experimental studies, is a powerful tool for understanding and predicting diastereoselectivity.

For reactions involving this compound, the relative energies of the diastereomeric transition states determine the ratio of the diastereomeric products. For instance, in the aldol (B89426) reaction, the Zimmerman-Traxler model proposes a chair-like six-membered transition state. harvard.edu The substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions, and the stereochemical outcome is determined by minimizing 1,3-diaxial interactions. harvard.edu By introducing a chiral element, such as in this compound, the two diastereomeric transition states are no longer equal in energy, leading to a diastereoselective reaction. harvard.edu

Computational methods, such as density functional theory (DFT), can be used to calculate the energies of the various possible transition state structures. nih.gov These calculations can provide a detailed picture of the geometric and electronic factors that favor one transition state over another. For complex reactions, automated search methods can be employed to explore the potential energy surface and identify the relevant transition states. nih.gov

In some cases, neighboring group participation can significantly influence the transition state and, consequently, the diastereoselectivity. For example, a suitably positioned benzyloxy group in a chiral allylsilane was found to reverse the diastereoselectivity of intramolecular reactions. nih.gov This was attributed to the interaction of the ether oxygen with the developing positive charge in the transition state, which favors the formation of the thermodynamically more stable product. nih.gov

ReactionDiastereomeric Ratio (A:B)Proposed Dominant Transition State
Epoxidation with m-CPBA95:5Syn-directing H-bonding
Sharpless Epoxidation (L-(+)-DIPT)5:95Anti-directing catalyst complex
Aldol Reaction with Acetone Enolate80:20Chair-like with equatorial methyl groups

This is an example data table and does not represent actual experimental results.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the reactivity and stability of a molecule. wikipedia.org In this compound, the interplay between the stereocenter and the double bond gives rise to specific stereoelectronic effects that can control reaction outcomes.

One important stereoelectronic effect is hyperconjugation, which involves the interaction of the electrons in a filled bonding orbital with an adjacent empty or partially filled non-bonding or antibonding orbital. In the case of this compound, the alignment of the C-H or C-C bonds on the stereocenter with the π-system of the double bond can influence the electron density and reactivity of the double bond.

The anomeric effect, although more commonly associated with carbohydrates, can also be a relevant concept. This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial position. While this compound is acyclic, the principles of orbital overlap that underpin the anomeric effect can still be applied to understand conformational preferences and reactivity.

The gauche effect, which describes the tendency for certain substituents to adopt a gauche conformation rather than the sterically less hindered anti conformation, can also play a role. This is often due to stabilizing hyperconjugative or electrostatic interactions in the gauche conformer.

These stereoelectronic effects can influence the preferred conformation of the molecule in the ground state and also stabilize or destabilize certain transition states, thereby influencing the kinetic and thermodynamic outcome of a reaction. wikipedia.org For example, in an elimination reaction, the anti-periplanar alignment of a proton and a leaving group is required for a concerted E2 mechanism. The conformational preferences dictated by stereoelectronic effects can therefore determine whether this alignment is readily achievable.

Computational and Theoretical Studies of S Trans 3 Penten 2 Ol

Quantum Chemical Calculations on Conformations and Isomers

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of molecules. For a flexible molecule like (S)-trans-3-Penten-2-ol, these calculations are used to identify the most stable arrangements of its atoms, known as conformers, and to determine the energy differences between its various isomers.

The isomers of 3-penten-2-ol (B74221) include geometric isomers (trans and cis) arising from the carbon-carbon double bond, and enantiomers ((R) and (S)) due to the chiral center at the carbon atom bearing the hydroxyl group. This compound is one specific stereoisomer. nist.govnist.gov

Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the C2-C3 bond and the C2-O bond. Different rotational positions lead to various conformers, each with a distinct energy level. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to optimize the geometry of these conformers and calculate their relative energies. researchgate.netnih.gov By identifying the lowest energy conformers, chemists can predict the most likely shapes the molecule will adopt. For similar allylic alcohols, such as methallyl alcohol, calculations have shown that the conformational equilibrium can be complex, with multiple stable conformers (e.g., gauche and s-cis) existing in a delicate balance. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data.

Table 1: Representative Data from a Hypothetical DFT Conformational Analysis of this compound This table illustrates the typical output of a quantum chemical calculation for conformational analysis. The values are representative and not from a specific published study on this exact molecule.

ConformerDihedral Angle (H-O-C2-C3)Relative Energy (kcal/mol)Boltzmann Population at 298 K (%)
Conformer A60° (gauche)0.0065.1
Conformer B180° (anti)0.5024.7
Conformer C-60° (gauche)0.9510.2

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can map out the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

A prominent example where DFT has been applied to allylic alcohols is the Sharpless asymmetric epoxidation. acs.org This reaction converts allylic alcohols into chiral epoxides with high enantioselectivity. DFT studies have been instrumental in understanding how the chiral catalyst, composed of titanium tetraisopropoxide and diethyl tartrate, interacts with the allylic alcohol substrate. nist.govresearchgate.netnih.govrsc.org These calculations have elucidated the structure of the active catalytic complex and modeled the transition state of the oxygen transfer step. By comparing the activation energies for the pathways leading to the two possible epoxide enantiomers, researchers can explain the high stereoselectivity observed experimentally. The calculations often highlight the importance of specific dihedral angles and non-covalent interactions in controlling the reaction's outcome. nist.govresearchgate.net

Similarly, DFT has been used to study other transformations of allylic alcohols, such as palladium-catalyzed amination reactions. nih.gov These studies help in understanding how ligands, solvents, and substrate structure influence reactivity and selectivity. By calculating the energies of all possible intermediates and transition states, a complete free energy profile for the reaction can be constructed. nih.govrsc.org

Table 2: Illustrative DFT Results for a Catalytic Reaction Involving an Allylic Alcohol This table summarizes typical findings from DFT studies on reactions like the Sharpless epoxidation.

Reaction StepComputational FindingSignificance
Catalyst DimerizationThe active catalyst is a dimer, which is thermodynamically favored over the monomer. nist.govnih.govExplains the non-linear effects observed experimentally.
Substrate BindingThe allylic alcohol coordinates to the titanium center, displacing an isopropoxide ligand. nih.govIdentifies the formation of the "loaded" catalyst prior to oxidation.
Oxygen Transfer (Transition State)The transition state leading to the major product is several kcal/mol lower in energy. researchgate.netQuantitatively explains the observed high enantioselectivity.
Product ReleaseThe product epoxide is released, and the catalyst is regenerated for the next cycle. nih.govCompletes the catalytic cycle.

Molecular Dynamics Simulations for Solvent Effects

While quantum chemical calculations provide detailed information about molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations offer a way to study molecules in a more realistic, explicit solvent environment. MD simulations model the motion of every atom in the system over time, providing a dynamic picture of how a solute like this compound interacts with surrounding solvent molecules. rsc.org

For a chiral, amphiphilic molecule like this compound, the solvent can significantly influence its conformational preferences and reactivity. ssbodisha.ac.innih.gov MD simulations can reveal the detailed structure of the solvent shell around the molecule. For instance, in aqueous solution, water molecules will form specific hydrogen-bonding networks with the hydroxyl group, while interacting differently with the nonpolar hydrocarbon backbone. nsf.gov These simulations can quantify properties such as the radial distribution function (describing the density of solvent molecules at a certain distance from a solute atom) and the average number and lifetime of hydrogen bonds. rsc.org This information is critical for understanding solubility, aggregation behavior, and how the solvent might mediate interactions with other reactants or catalysts. nih.govrsc.org

Table 3: Key Analyses from a Typical Molecular Dynamics Simulation This table outlines the goals and outputs of an MD simulation to study solvent effects on a chiral alcohol.

Analysis TypeInformation GainedRelevance for this compound
Radial Distribution Functions (RDFs)Provides information on the structure of the solvent around specific atoms of the solute. rsc.orgReveals how water molecules organize around the hydroxyl group vs. the alkyl chain.
Hydrogen Bond AnalysisCalculates the number and lifetime of hydrogen bonds between solute and solvent. nih.govQuantifies the strength of the interaction with protic solvents like water or methanol.
Solvent Accessible Surface Area (SASA)Measures the surface area of the solute exposed to the solvent. nih.govIndicates how the molecule's conformation changes to expose or hide polar/nonpolar regions.
Conformational DynamicsTracks changes in dihedral angles over time.Shows how solvent interactions can shift the conformational equilibrium compared to the gas phase.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. For this compound, theoretical calculations can predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

To predict an IR spectrum, the molecular geometry is first optimized, and then the vibrational frequencies and their corresponding intensities are calculated. nist.gov DFT methods are commonly used for this purpose. Since the harmonic approximation used in these calculations often overestimates vibrational frequencies, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.net The predicted spectrum can be compared to an experimental one, such as the one available in the NIST database, to confirm the identity and purity of a sample. rsc.orgnih.gov

For NMR spectra, the primary task is to calculate the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). sigmaaldrich.com These calculations are highly sensitive to the molecular geometry. Therefore, it is common to perform a conformational analysis first and then calculate the Boltzmann-averaged shielding constants over the most stable conformers. The final chemical shifts are obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts to experimental data can help assign complex spectra and distinguish between isomers. nist.gov

Table 4: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data for trans-3-Penten-2-ol This table illustrates how computational predictions are compared against experimental values. Experimental data is from public databases. nist.govnih.gov Calculated values are representative.

SpectroscopyParameterExperimental ValueTypical Calculated Value (DFT)
IRO-H stretch (cm⁻¹)~3350~3400 (scaled)
C=C stretch (cm⁻¹)~1670~1685 (scaled)
C-O stretch (cm⁻¹)~1060~1070 (scaled)
¹H NMRH-3 Chemical Shift (ppm)~5.6~5.7
H-2 Chemical Shift (ppm)~4.2~4.3
CH₃ (at C5) Chemical Shift (ppm)~1.7~1.7

Computational Approaches for Stereochemical Assignment

Determining the absolute configuration of a chiral molecule is a critical task in chemistry. Computational methods provide a reliable way to assign stereochemistry, especially when traditional methods are inconclusive. For this compound, the primary computational technique for this purpose is the comparison of calculated and experimental Vibrational Circular Dichroism (VCD) spectra. nih.gov

VCD spectroscopy is the infrared analogue of electronic circular dichroism. It measures the differential absorption of left- and right-circularly polarized IR light by a chiral molecule. nih.gov The resulting VCD spectrum is a unique fingerprint for a specific enantiomer. The computational approach involves several steps:

Perform a thorough conformational search for one enantiomer (e.g., the (S)-enantiomer) using methods described in section 6.1.

For each significant low-energy conformer, calculate the VCD spectrum using DFT. researchgate.net

Generate a final, Boltzmann-averaged theoretical VCD spectrum from the spectra of the individual conformers.

Compare this calculated spectrum to the experimentally measured VCD spectrum.

If the signs and relative intensities of the peaks in the calculated spectrum for the (S)-enantiomer match the experimental spectrum, the absolute configuration of the sample is confirmed as (S). If they are a mirror image, the sample is the (R)-enantiomer. This method has become a gold standard for the non-ambiguous assignment of absolute configuration for chiral molecules in solution. nsf.gov

Table 5: Workflow for Stereochemical Assignment using VCD Spectroscopy

StepProcedureComputational Tool/Method
1Experimental MeasurementVCD Spectrometer
2Conformational SearchMolecular Mechanics or semi-empirical methods, followed by DFT refinement.
3Geometry Optimization & Frequency CalculationDFT (e.g., B3LYP/6-31G*) for all stable conformers. researchgate.net
4VCD Intensity CalculationDFT calculation of atomic polar and axial tensors. nsf.gov
5Spectral AveragingBoltzmann weighting of individual conformer spectra based on their calculated free energies.
6ComparisonVisual or mathematical comparison of the final calculated spectrum with the experimental one.

Spectroscopic Characterization and Structural Elucidation of S Trans 3 Penten 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-trans-3-Penten-2-ol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms within the molecule. In the ¹H NMR spectrum of trans-3-penten-2-ol, distinct signals are observed for the various protons, with their chemical shifts (δ) and coupling constants (J) providing a wealth of structural information. chemicalbook.com

The olefinic protons at C3 and C4 appear in the downfield region of the spectrum, typically between 5.5 and 5.7 ppm, a characteristic range for protons on a carbon-carbon double bond. chemicalbook.com The large coupling constant between these two protons (J ≈ 15.4 Hz) is indicative of a trans configuration of the double bond. chemicalbook.com The proton attached to the chiral center (C2) is observed as a multiplet around 4.2 ppm, influenced by the neighboring protons on C1 and C3. The methyl protons of the ethyl group (C5) and the methyl protons adjacent to the hydroxyl group (C1) appear further upfield.

Table 1: ¹H NMR Spectroscopic Data for trans-3-Penten-2-ol

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-1 (CH₃) ~1.23 Doublet
H-2 ~4.24 Multiplet
H-3 ~5.52 Multiplet J(H3-H4) = 15.4
H-4 ~5.63 Multiplet J(H3-H4) = 15.4, J(H4-H5) = 6.2
H-5 (CH₃) ~1.68 Doublet
OH ~3.59 Broad Singlet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. chemicalbook.com

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for the direct observation of the carbon skeleton.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. The two sp² hybridized carbons of the double bond (C3 and C4) would be expected to resonate in the downfield region, typically between 120 and 140 ppm. The carbon atom bearing the hydroxyl group (C2) would appear in the range of 60-70 ppm due to the deshielding effect of the oxygen atom. The methyl carbons (C1 and C5) would be found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for (S)-trans-3-Penten-2-ol

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C1 (CH₃) 15 - 25
C2 (CH-OH) 65 - 75
C3 (=CH) 125 - 135
C4 (=CH) 130 - 140
C5 (CH₃) 10 - 20

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful techniques for establishing the connectivity between atoms in this compound.

A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the proton-proton network within the molecule. For instance, a cross-peak between the H2 and H3 signals would confirm their spatial proximity.

An HSQC experiment would show correlations between each proton and the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

An HMBC spectrum provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the protons of the C1 methyl group and the C2 carbon would be expected.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the functional groups present.

A prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the sp³ and sp² hybridized carbons are observed just below and above 3000 cm⁻¹, respectively. The C=C stretching vibration of the trans-disubstituted double bond typically appears around 1670 cm⁻¹. A strong absorption band around 965 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-alkene, providing further evidence for the stereochemistry of the double bond. wikipedia.org

Table 3: Key IR Absorption Bands for trans-3-Penten-2-ol wikipedia.org

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
C-H (sp²) Stretching 3000 - 3100
C-H (sp³) Stretching 2850 - 3000
C=C Stretching ~1670
C-O Stretching 1050 - 1150
trans C-H bend Out-of-plane bending ~965

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (86.13 g/mol ). nist.gov Common fragmentation pathways for aliphatic alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The loss of a methyl group (M-15) or an ethyl group (M-29) are also plausible fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation for trans-3-Penten-2-ol nist.gov

m/z Value Proposed Fragment Fragmentation Pathway
86 [C₅H₁₀O]⁺• Molecular Ion
71 [C₄H₇O]⁺ Loss of CH₃
57 [C₃H₅O]⁺ Loss of C₂H₅
45 [C₂H₅O]⁺ Cleavage of C2-C3 bond
43 [C₃H₇]⁺

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as polarimetry and circular dichroism (CD), are essential for determining the absolute configuration of a chiral molecule like this compound. These methods rely on the differential interaction of chiral molecules with polarized light.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of an enantiomer. For this compound, a non-zero specific rotation would be expected, and the sign of this rotation (positive or negative) is a key identifier of this specific enantiomer.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgmtoz-biolabs.com The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be used to assign the absolute configuration of the stereocenter. The electronic transitions associated with the hydroxyl group and the carbon-carbon double bond in this compound would give rise to a unique CD spectrum, which could be compared to theoretical calculations or data from structurally related compounds to confirm the (S) configuration at the C2 center.

Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination

The precise determination of chemical purity and the quantification of enantiomeric excess (e.e.) are critical in the characterization of chiral compounds such as this compound. Advanced analytical techniques provide the necessary sensitivity and selectivity to distinguish between enantiomers and to detect trace impurities. The primary methods employed for this purpose are chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, often involving chiral auxiliaries.

Chemical purity, distinct from enantiomeric purity, is typically assessed using standard (achiral) gas chromatography or HPLC, often coupled with mass spectrometry (GC-MS or LC-MS) to identify any potential contaminants or side products from the synthesis. For instance, a typical commercial sample of trans-3-Penten-2-ol may have a purity of ≥96%, with the remaining percentage comprising isomers or related compounds. sigmaaldrich.com

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of the enantiomers of volatile compounds like this compound. researchgate.net This method utilizes a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for the separation of chiral alcohols. chromatographyonline.com The toroidal structure of cyclodextrins, with a hydrophobic interior and a hydrophilic exterior, allows for differential interactions with the enantiomers, leading to different retention times. chromatographyonline.com

For the analysis of this compound, a derivatized β-cyclodextrin column, such as one with a 2,3-di-O-acetyl-6-O-TBDMS coating, could be employed. chromatographyonline.com The separation relies on the formation of transient diastereomeric complexes between the cyclodextrin host and the alcohol enantiomer guest. The stability of these complexes differs for the (R) and (S) enantiomers, resulting in their separation on the column.

In some cases, the resolution of chiral alcohols can be enhanced by derivatization. nih.gov Acylation of the alcohol with a reagent like acetic anhydride (B1165640) to form the corresponding ester can improve volatility and the interaction with the CSP, potentially leading to better separation (a higher resolution factor, α). nih.gov For example, a study on various chiral alcohols showed that acetylation significantly increased the separation factor on a CP Chirasil-DEX CB column. nih.gov

The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers. The calculation is as follows:

e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Table 1: Illustrative Chiral GC Parameters for Enantiomeric Analysis of 3-Penten-2-ol (B74221)

ParameterValue
Column Chiral capillary column (e.g., derivatized β-cyclodextrin)
Injector Temperature 200 °C
Oven Program 40 °C (1 min hold), then ramp at 2 °C/min to 200 °C
Carrier Gas Hydrogen or Helium
Linear Velocity ~80 cm/sec (optimized for resolution) gcms.cz
Detector Flame Ionization Detector (FID)
Expected Elution Order Dependent on specific CSP

This table presents typical starting parameters; optimization is required for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another cornerstone technique for enantiomeric separation and is particularly useful for less volatile compounds or when preparative separation is desired. csfarmacie.cz The separation principle is similar to chiral GC, relying on a chiral stationary phase that forms transient diastereomeric complexes with the enantiomers. csfarmacie.czsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. windows.net

For the analysis of an allylic alcohol like this compound, a column such as Lux Cellulose-2 could be effective. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is a critical parameter that must be optimized to achieve separation. orgsyn.org The type and concentration of the alcohol modifier influence the retention times and the resolution of the enantiomers. orgsyn.org

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com The subtle differences in how the (R) and (S) enantiomers fit into this chiral environment lead to their separation.

Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Separation

ParameterValue
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2)
Mobile Phase n-Heptane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Expected Outcome Baseline separation of (R)- and (S)-enantiomers

This table provides an example of typical conditions. Method development and optimization are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess. researchgate.net Since enantiomers are isochronous (exhibit identical NMR spectra) in an achiral solvent, a chiral auxiliary must be used to induce diastereomeric non-equivalence. researchgate.netresearchgate.net This can be achieved in two main ways:

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a mixture of diastereomeric esters. nih.gov These diastereomers have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original alcohol can be accurately calculated. nih.gov

Chiral Solvating Agents (CSAs): Also known as chiral shift reagents, these are added to the NMR sample of the chiral analyte. nih.gov Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are classic examples. libretexts.orglibretexts.org The CSA forms rapidly-exchanging, non-covalent diastereomeric complexes with the (R) and (S) enantiomers of the alcohol. researchgate.net This interaction perturbs the magnetic environment of the nuclei in the analyte, leading to the separation of signals for the two enantiomers in the NMR spectrum. libretexts.org The integration of these now-distinct peaks allows for the determination of the enantiomeric ratio.

For this compound, using a chiral shift reagent would involve acquiring a standard ¹H NMR spectrum, then adding aliquots of the CSA until sufficient separation of a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group, or the methyl group adjacent to it) is observed for the (R) and (S) forms.

Applications of S Trans 3 Penten 2 Ol in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis (e.g., Cryptophycins)

The utility of (S)-trans-3-Penten-2-ol as a chiral starting material is prominently showcased in the total synthesis of cryptophycins. Cryptophycins are a family of potent antitumor agents isolated from cyanobacteria, and their complex structure, featuring multiple stereocenters, presents a significant synthetic challenge.

A key fragment of the cryptophycin (B1240208) structure is "Unit A," a δ-hydroxy acid derivative with specific stereochemistry. Research has demonstrated a successful synthesis of this crucial unit starting from this compound. This synthetic route leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.

The synthesis of Cryptophycin Unit A from this compound involves a key stereodetermining step: a nih.govacs.org-Wittig rearrangement of a propargyl ether derived from the starting alcohol. This rearrangement proceeds with high diastereoselectivity, effectively transferring the chirality from the C2 position of the pentenol to the newly formed stereocenter in the rearranged product. Subsequent chemical transformations, including selective hydroboration-oxidation, Horner-Emmons homologation, and ozonolysis, further elaborate the molecule to afford the target Unit A. This approach provides an efficient pathway to not only the natural Unit A but also to a variety of analogues with modified aromatic rings, which are crucial for structure-activity relationship studies.

Key Synthetic Steps for Cryptophycin Unit A from this compound

Step Reaction Key Reagents Purpose
1 Propargylation Propargyl bromide, NaH Formation of the corresponding propargyl ether.
2 nih.govacs.org-Wittig Rearrangement n-BuLi, THF Stereospecific formation of a homopropargylic alcohol.
3 Hydroboration-Oxidation 9-BBN, H₂O₂, NaOH Selective oxidation of the terminal alkyne to a primary alcohol.
4 Horner-Emmons Olefination Phosphonate reagent, base Extension of the carbon chain with introduction of a double bond.
5 Ozonolysis O₃, then a reducing agent Cleavage of the double bond to form an aldehyde.

This synthetic strategy highlights the importance of this compound as a readily available chiral pool starting material for the efficient and stereocontrolled synthesis of complex natural products like cryptophycins. The successful application in this context underscores its value to the synthetic community.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The chiral nature of this compound makes it an attractive starting point for the synthesis of various bioactive molecules and pharmaceutical intermediates, particularly those containing stereogenic centers. One important class of such molecules are lactones, which are found in numerous natural products with diverse biological activities, including antifeedant and antiproliferative properties.

Research has shown that enantiomerically enriched allylic alcohols, a class to which this compound belongs, can serve as precursors for the synthesis of optically active trans-β-aryl-δ-hydroxy-γ-lactones. acs.org In these syntheses, the chirality of the starting alcohol is transferred to the final lactone product through a series of stereocontrolled reactions. acs.org A common strategy involves a Johnson-Claisen rearrangement, where the stereocenter of the allylic alcohol dictates the stereochemistry of the newly formed carbon-carbon bond. mdpi.com Subsequent transformations, such as epoxidation and cyclization, lead to the formation of the chiral lactone ring system. acs.org

While direct examples detailing the conversion of this compound to specific pharmaceutical intermediates are not extensively documented in readily available literature, its structural motifs are present in many complex drug molecules. The principles established in the synthesis of bioactive lactones from related chiral allylic alcohols demonstrate the potential of this compound as a versatile precursor for a range of biologically active compounds.

Potential Bioactive Scaffolds from this compound

Bioactive Scaffold Synthetic Strategy Potential Biological Relevance
Chiral γ-Lactones Johnson-Claisen rearrangement, iodolactonization Antifeedant, Antiproliferative
Chiral δ-Lactones Epoxidation, intramolecular cyclization Antifungal, Cytotoxic

The development of synthetic routes from this compound to these and other bioactive scaffolds remains an area of interest in synthetic organic chemistry.

Ligand Synthesis for Asymmetric Catalysis

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of asymmetric catalysis. A cornerstone of this field is the use of chiral ligands that coordinate to a metal center to create a chiral environment, thereby directing the stereochemical outcome of a reaction. Chiral phosphine (B1218219) ligands have proven to be particularly effective in a wide range of catalytic asymmetric reactions. nih.gov

Chiral allylic alcohols are valuable starting materials for the synthesis of chiral ligands. nih.govacs.org The hydroxyl group provides a handle for further chemical modification, and the stereogenic center can be incorporated into the ligand structure to induce asymmetry in catalytic transformations. For instance, the synthesis of novel chiral monodentate spiro phospholane (B1222863) ligands has been achieved starting from enantiomerically pure diols, which can be accessed from chiral allylic alcohols. acs.org These ligands have shown efficacy in palladium-catalyzed enantioselective allylation of aldehydes with allylic alcohols. acs.org

Given its defined stereochemistry, this compound represents a potential precursor for the synthesis of novel chiral phosphine ligands. The allylic alcohol functionality can be transformed into a phosphine group through various synthetic methods, and the existing stereocenter can be retained in the final ligand structure. While specific examples of ligands synthesized directly from this compound are not prominently featured in the literature, the general principles of chiral ligand synthesis from chiral alcohols suggest its potential in this area. nih.gov The development of new ligands from readily available chiral building blocks like this compound is a continuous effort in the field of asymmetric catalysis.

Development of Stereoselective Reagents

In addition to being a component of the final target molecule, chiral compounds can also be employed as transient auxiliaries to control the stereochemistry of a reaction. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.org This strategy is a powerful method for asymmetric synthesis.

Well-known examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine, which are used to direct stereoselective alkylations and aldol (B89426) reactions. wikipedia.org The effectiveness of a chiral auxiliary relies on its ability to create a highly ordered, sterically biased transition state that favors the formation of one diastereomer over the other.

This compound, with its stereogenic carbinol center, possesses the fundamental requirement for development into a chiral auxiliary. The hydroxyl group allows for its temporary attachment to a substrate, for example, through the formation of an ester or an amide linkage. The chiral environment created by the auxiliary could then influence the facial selectivity of reactions on the attached substrate. Following the desired transformation, the auxiliary could be cleaved and potentially recycled.

While the use of this compound itself as a widely adopted chiral auxiliary has not been reported, its structure serves as a template for the design of new stereoselective reagents. The development of such reagents from inexpensive and readily available chiral molecules is a key area of research in synthetic organic chemistry, aimed at expanding the toolbox of methods for controlling stereochemistry.

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis of Chiral Penten-2-ols

The drive towards environmentally benign chemical manufacturing has placed a significant emphasis on the development of sustainable synthetic routes. Green chemistry principles, such as waste prevention, atom economy, and the use of renewable resources, are guiding the innovation in the synthesis of chiral molecules like (S)-trans-3-Penten-2-ol. ijfmr.comlongdom.org

Future research in this area is focused on several key strategies:

Biocatalytic Approaches: Utilizing whole-cell systems or isolated enzymes offers a powerful green alternative to traditional chemical methods. nih.gov Biocatalysis operates under mild conditions, often in aqueous media, and demonstrates high chemo-, regio-, and enantioselectivity, thereby reducing the need for protecting groups and minimizing waste. nih.govresearchgate.net For instance, the enantioselective reduction of the prochiral ketone 3-penten-2-one using engineered ketoreductases (KREDs) or specific yeast strains is a promising route to this compound.

Renewable Feedstocks: Investigating pathways from biomass-derived starting materials is a critical goal. Lignocellulosic biomass, for example, can be a source of C5 sugars that, through fermentation and subsequent chemical transformations, could provide a renewable pathway to the pentenol backbone.

Catalyst-Centric Methods: The development of catalysts, particularly those based on abundant and non-toxic metals, is central to sustainable synthesis. rsc.org The use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste generation. ijfmr.com

Greener Solvents: Replacing conventional volatile organic compounds with safer alternatives like water, supercritical fluids, or ionic liquids is another key aspect of sustainable synthesis. longdom.orgnih.gov Research is exploring the compatibility of catalytic systems for pentenol synthesis with these green solvents.

Table 1: Comparison of Synthetic Approaches for Chiral Alcohols

Approach Advantages Challenges
Biocatalysis High selectivity, mild conditions, biodegradable catalysts, reduced waste. nih.gov Enzyme stability, substrate scope limitations, downstream processing.
Chemo-catalysis High throughput, broad substrate scope, catalyst recyclability. Use of precious metals, harsh reaction conditions, solvent waste.
Renewable Feedstocks Reduced reliance on fossil fuels, potential for carbon neutrality. Complex multi-step conversions, purification challenges.

Chemo- and Biocatalytic Innovation for this compound Transformations

Innovations in catalysis are not only improving the synthesis of this compound but also expanding its utility by enabling novel transformations. The development of highly selective catalysts is crucial for manipulating the alcohol and olefin functionalities with precision.

Biocatalytic Transformations: Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic 3-penten-2-ol (B74221). scielo.brnih.gov In a typical enzymatic kinetic resolution (EKR), one enantiomer is selectively acylated, allowing for the separation of the unreacted (S)-alcohol from the (R)-ester. nih.gov Research is focused on discovering or engineering enzymes with higher activity and enantioselectivity (E-value), as well as expanding the range of compatible acyl donors and reaction media. scielo.br

Chemo-catalytic Transformations: Modern organocatalysis and transition-metal catalysis offer a vast toolkit for asymmetric transformations. researchgate.netbohrium.com For allylic alcohols like this compound, key research areas include:

Asymmetric Allylic Substitution: Palladium, iridium, and copper complexes with chiral ligands can catalyze the substitution of the hydroxyl group with a wide range of nucleophiles, proceeding with high stereocontrol. nih.govorganic-chemistry.org This allows for the direct conversion of the alcohol into other valuable chiral building blocks.

Directed Epoxidation and Dihydroxylation: The hydroxyl group can direct the stereoselective oxidation of the adjacent double bond, providing access to highly functionalized and stereochemically rich molecules.

Novel Organocatalysts: Chiral amine-squaramide and bifunctional L-proline amide catalysts are being developed for various asymmetric transformations that could be applied to derivatives of this compound. researchgate.netnih.gov These catalysts often operate via hydrogen bonding interactions, offering a different mode of activation compared to metal-based catalysts. mdpi.com

Table 2: Selected Catalytic Systems for Allylic Alcohol Transformations

Catalyst Type Transformation Key Features
Lipases (e.g., CAL-B) Kinetic Resolution High enantioselectivity, mild conditions, commercially available. scielo.brnih.gov
Palladium/Chiral Ligands Allylic Substitution Versatile for C-C, C-N, and C-O bond formation. organic-chemistry.orgnih.gov
Iridium/Phosphoramidites Allylic Etherification/Alkylation High branched-to-linear selectivity. nih.gov
Chiral Amine-Squaramides Michael Addition Hydrogen-bond-donating bifunctional catalysis. researchgate.net

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient and selective catalysts and processes. The synergy between experimental studies (e.g., kinetics, isotope effects, in-situ spectroscopy) and computational chemistry is providing unprecedented insights into the transformations of this compound. frontiersin.orgnih.gov

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction pathways, identifying transition states, and explaining the origins of stereoselectivity. nih.govresearchgate.net For palladium-catalyzed allylic substitutions, for example, DFT calculations can model the formation of η³-allyl palladium intermediates and the subsequent nucleophilic attack, helping to rationalize how the choice of ligand influences regioselectivity and enantioselectivity. nih.gov Similarly, computational studies on enzyme-catalyzed reactions can model substrate binding in the active site, providing a basis for understanding enantiomeric preference and for guiding protein engineering efforts. acs.org

These combined approaches are crucial for:

Rational Catalyst Design: By understanding the key catalyst-substrate interactions that govern selectivity, new catalysts can be designed with improved performance.

Reaction Optimization: Mechanistic knowledge allows for the fine-tuning of reaction conditions (temperature, solvent, additives) to favor desired pathways and suppress side reactions.

Predicting Reactivity: Computational models can screen potential substrates and catalysts, accelerating the discovery of new reactions and applications. frontiersin.org

Discovery of Novel Synthetic Applications for this compound

The discovery of new synthetic applications for this compound is a major driving force in current research. Its stereodefined structure makes it an ideal starting material for the total synthesis of natural products and pharmaceutically active compounds.

Emerging applications include:

Synthesis of Complex Polyketides: The stereocenters in this compound can be incorporated into the backbones of complex polyketide natural products, many of which exhibit potent biological activity.

Construction of All-Carbon Quaternary Centers: Through reactions like dual palladium/photoredox-catalyzed allylic alkylation, derivatives of this compound can be used to construct challenging acyclic vicinal tetrasubstituted carbon centers. chemrxiv.org

Enantioselective Alkenylation: As a product of the enantioselective alkenylation of aldehydes, it serves as a precursor to more complex chiral allylic alcohols and their derivatives. researchgate.netorganic-chemistry.org

Synthesis of Chiral Tetrahydrofurans: Nickel-catalyzed stereoselective intramolecular reductive cyclization of O-alkynones derived from chiral tertiary allylic alcohols (accessible from precursors like 3-penten-2-ol) can yield functionalized chiral tetrahydrofuran rings with excellent stereoselectivity. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The translation of laboratory-scale syntheses to industrial production requires robust, scalable, and efficient processes. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages. nih.gov

The integration of the synthesis and transformation of this compound with flow chemistry presents several future opportunities:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of highly reactive intermediates.

Improved Efficiency and Yield: The precise control over residence time and stoichiometry in flow systems can lead to higher yields and selectivities, minimizing byproduct formation. nih.gov

Telescoped Reactions: Multi-step synthetic sequences can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. This significantly reduces waste, time, and cost. For example, the synthesis of 3-penten-2-one followed by its asymmetric reduction to this compound and a subsequent derivatization could potentially be integrated into a continuous flow system.

Automated Synthesis and Optimization: Coupling flow reactors with automated control systems and real-time analytical tools allows for rapid reaction optimization and the creation of on-demand synthesis platforms.

The continued development in these five key areas promises to enhance the accessibility and expand the synthetic repertoire of this compound, solidifying its role as a cornerstone chiral building block in modern organic synthesis.

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